Product packaging for 58-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-14-dione(Cat. No.:CAS No. 23444-65-7)

58-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-14-dione

Cat. No.: B1664781
CAS No.: 23444-65-7
M. Wt: 288.29 g/mol
InChI Key: UNNKKUDWEASWDN-JTQLQIEISA-N
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Description

Historical Perspectives and Traditional Knowledge Integration in Modern Research

The use of Alkannin-producing plants has a rich history deeply rooted in traditional medicine across different cultures. Extracts from the roots of Alkanna tinctoria in Europe and Lithospermum erythrorhizon in the East have been used for centuries as both natural dyes and traditional remedies. aua.gr Historical records dating back to the 4th and 5th centuries BC, notably in the works of the Greek physician Hippocrates, describe the use of Alkanna tinctoria roots for treating skin ulcers. aua.grnih.gov Similarly, in traditional Indian medicine (Ayurveda), the root, known as Ratanjot, has been used for various ailments, including skin diseases and digestive disorders. nih.gov

This long-standing traditional knowledge has served as a crucial foundation for modern scientific investigation. In 1976, the wound-healing properties of Alkanna tinctoria root extracts were clinically demonstrated, with Alkannin (B1664780) derivatives identified as the active components. aua.gr Contemporary research continues to explore the pharmacological basis for these traditional uses, investigating the anti-inflammatory, antimicrobial, and wound-healing mechanisms of Alkannin. nih.govnih.govfrontiersin.org The historical claims have been scientifically tested, confirming many of the medicinal properties attributed to the compound for centuries. aua.gr This convergence of historical ethnobotanical use and modern pharmacological study highlights the value of traditional knowledge in guiding contemporary drug discovery and research. usask.caresearchgate.net

Botanical Origins and Phytochemical Context of Alkannin Production

Alkannin is a secondary metabolite produced in the root periderm of various plant species. nih.govsemanticscholar.org These natural pigments are synthesized by plants as part of their defense mechanisms. nih.gov The biosynthesis of Alkannin involves two primary precursors: 4-hydroxybenzoate (B8730719), derived from the shikimate pathway, and geranyldiphosphate, from the mevalonate (B85504) pathway. researchgate.netoup.com

Alkannin and its derivatives are exclusively found in plants belonging to the Boraginaceae family. nih.govresearchgate.netnih.gov These compounds have been identified in the roots of at least 150 species within this family. researchgate.netbenthamdirect.comresearchgate.net The primary source of Alkannin is Alkanna tinctoria (dyer's alkanet), a plant native to the Mediterranean region. aua.grwikipedia.orgherbs-info.com Other notable genera that produce these naphthoquinones include Lithospermum, Arnebia, Onosma, Echium, and Anchusa. researchgate.netbenthamdirect.comfrontiersin.org

GenusProminent SpeciesCommon NamePrimary Naphthoquinone
AlkannaAlkanna tinctoriaDyer's Alkanet, AlkanetAlkannin aua.grnih.gov
LithospermumLithospermum erythrorhizonPurple Gromwell, ZicaoShikonin (B1681659) nih.govresearchgate.net
ArnebiaArnebia euchroma, Arnebia guttataArnebiaShikonin/Alkannin derivatives nih.govoup.com
OnosmaOnosma hispida, Onosma dichroanthaGolden DropsShikonin/Alkannin derivatives nih.govnih.gov
EchiumEchium italicumItalian Viper's BuglossShikonin derivatives oup.com
AnchusaAnchusa tinctoria (synonym for Alkanna tinctoria)Alkannin aua.gr

Alkannin is the (S)-enantiomer of a chiral pair, with shikonin being its (R)-enantiomer. researchgate.netfrontiersin.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While Alkannin is primarily extracted from Alkanna tinctoria, shikonin is famously isolated from the roots of Lithospermum erythrorhizon. aua.grnih.gov

For many of the major biological activities studied, such as anti-inflammatory and wound-healing effects, the enantiomeric form (whether Alkannin or shikonin) does not appear to significantly alter efficacy. nih.govnih.gov However, the chirality of these molecules is of significant interest in pharmaceutical research. Regulatory authorities often require detailed documentation and analysis of enantiomeric drugs to evaluate the purity of starting materials and final products. nih.gov Therefore, controlling the enantiomeric ratio is crucial for pharmaceutical development. nih.gov Research has shown that this ratio is stable and not influenced by factors like light, air, or temperature under typical conditions. nih.gov The biosynthesis of these compounds is also stereospecific, with distinct enzymes responsible for the acylation of Alkannin and shikonin in plants. oup.comfrontiersin.org

Global Research Landscape and Evolution of Alkannin Studies

Academic interest in Alkannin and its enantiomer shikonin has grown significantly, particularly since the year 2000. nih.gov A trend analysis of publications in the PubMed database reveals a marked increase in research focused on these compounds over the last two decades. nih.govresearchgate.net This surge in scientific inquiry has led to the discovery of novel mechanisms and a deeper understanding of their pharmacological effects. researchgate.net

Initial research largely centered on the well-documented wound-healing and anti-inflammatory properties that were known from traditional use. aua.grnih.gov However, the scope of investigation has expanded dramatically. Modern studies now frequently explore their potential in oncology, with a significant number of papers focusing on the anticancer activities of Alkannin, shikonin, and their derivatives. researchgate.netnih.govfortunejournals.com The mechanisms behind these anticancer effects, such as the induction of apoptosis (programmed cell death) and the inhibition of tumor growth pathways, are active areas of research. nih.govfortunejournals.comtaylorandfrancis.com Bibliometric reviews indicate that research hotspots include their role in inflammatory responses, immune regulation, and their potential for clinical diagnosis and treatment. nih.gov The continuous design and synthesis of new derivatives aim to enhance therapeutic effects while minimizing toxicity, ensuring that Alkannin remains a prevailing natural lead compound in drug discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1664781 58-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-14-dione CAS No. 23444-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23444-65-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1

InChI Key

UNNKKUDWEASWDN-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C

Appearance

Solid powder

melting_point

116-117°C

Other CAS No.

54952-43-1
517-88-4
517-89-5

physical_description

Solid

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alkannin;  C.I. 75530;  Alkanna Red

Origin of Product

United States

Alkannin Biosynthesis: Pathways and Regulation

Elucidation of the Alkannin (B1664780) Biosynthetic Pathway

The biosynthetic pathway of alkannin/shikonin (B1681659) involves the condensation of two key precursors: para-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.orgfrontiersin.orgd-nb.info PHB is derived from the phenylpropanoid pathway, while GPP is primarily supplied by the mevalonate (B85504) (MVA) pathway in alkannin/shikonin producing plants. frontiersin.orgd-nb.infonih.govresearchgate.net

Identification of Key Enzymatic Steps

Several key enzymatic steps in the alkannin/shikonin biosynthetic pathway have been identified. The first committed step is the coupling of PHB and GPP, catalyzed by the enzyme para-hydroxybenzoate:geranyltransferase (PGT). wikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.gov This reaction yields 3-geranyl-para-hydroxybenzoic acid (GBA). frontiersin.orgnih.gov

Downstream enzymatic steps involve the modification of GBA, including decarboxylation and hydroxylation, leading to the formation of geranylhydroquinone (GHQ). nih.gov Enzymes such as geranylhydroquinone 3''-hydroxylase (GHQH) are involved in hydroxylating the isoprenoid side chain of GHQ. frontiersin.orgresearchgate.net Further oxidation steps, potentially involving enzymes like polyphenol oxidase and deoxyshikonin (B1670263) hydroxylases (DSHs), lead to the formation of deoxyshikonin, which is then converted to shikonin and alkannin. frontiersin.orgfrontiersin.orgresearchgate.net The final steps involve the acylation of shikonin and alkannin to produce various derivatives. nih.gov Enantiomer-specific acyltransferases, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) in L. erythrorhizon, catalyze the acylation of shikonin and alkannin, respectively. nih.govoup.comresearchgate.netoup.com

Role of the Mevalonate Pathway in Alkannin Biosynthesis

The mevalonate (MVA) pathway is the primary source of the geranyl pyrophosphate (GPP) precursor for alkannin/shikonin biosynthesis in Boraginaceae. frontiersin.orgd-nb.infonih.govresearchgate.netmdpi.com This cytosolic pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), five-carbon units that are condensed to form GPP. nih.gov While plants also possess the methylerythritol phosphate (B84403) (MEP) pathway in plastids for isoprenoid synthesis, studies using pathway-specific inhibitors like mevinolin (MVA inhibitor) and fosmidomycin (B1218577) (MEP inhibitor) have indicated that the MVA pathway is predominantly responsible for supplying the isoprenoid moiety for alkannin/shikonin. d-nb.inforesearchgate.netresearchgate.net For instance, treatment with mevinolin has been shown to significantly reduce shikonin content, while fosmidomycin treatment can lead to increased shikonin accumulation, suggesting a compensatory flux between the two pathways when the MEP pathway is inhibited. nih.govresearchgate.netresearchgate.net

A key enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.orgresearchgate.netmdpi.com HMGR is considered a rate-limiting enzyme in the MVA pathway and plays a significant role in regulating the flux towards isoprenoid synthesis, including the GPP destined for alkannin/shikonin production. researchgate.netmdpi.com

Genetic and Molecular Regulation of Alkannin Production

The biosynthesis of alkannin is a tightly regulated process controlled at multiple levels, including transcriptional dynamics and modulation by phytohormones. nih.govresearchgate.net

Transcriptional Dynamics and Gene Expression Profiling in Alkannin Biosynthesis

Transcriptional regulation plays a crucial role in controlling the expression of genes encoding the enzymes involved in alkannin biosynthesis. Studies utilizing transcriptomic analysis have provided insights into the genes and regulatory networks associated with alkannin/shikonin production. nih.govresearchgate.netresearcher.lifeoup.com Gene expression profiling in Lithospermum officinale treated with methyl jasmonate and salicylic (B10762653) acid, for example, has revealed diverse biological processes activated by these phytohormones and highlighted the regulatory role of the mevalonate pathway genes. nih.govresearchgate.netresearcher.life

Key enzymes like PGT and HMGR, involved in the early steps of the pathway, are often found to be highly expressed in tissues producing alkannin/shikonin, such as the root periderm. oup.comcas.cz Transcription factors, such as LeMYB1 in L. erythrorhizon, have been identified as positive regulators of shikonin biosynthesis, upregulating the expression of key pathway genes like PAL, HMGR, and PGT. frontiersin.orgcas.cz Light conditions also influence gene expression; dark-inducible genes like LeDI-2 have been found to promote shikonin synthesis in the dark. frontiersin.orgresearchgate.net

Phytohormonal Modulation of Alkannin Accumulation (e.g., Jasmonates, Salicylic Acid)

Phytohormones are important signaling molecules that modulate the biosynthesis of specialized metabolites in plants, including alkannin/shikonin. nih.govresearchgate.net Jasmonates (JAs), particularly methyl jasmonate (MeJA), are known to positively regulate alkannin/shikonin production. nih.govresearchgate.netresearchgate.netresearcher.lifefrontiersin.org Treatment with MeJA has been shown to induce the biosynthesis of these compounds and activate related defense and specialized metabolite pathways. nih.govresearchgate.netresearcher.life

In contrast, the effect of salicylic acid (SA) on alkannin/shikonin biosynthesis appears to be less consistent and can vary depending on the plant species and cultivation system. nih.govresearchgate.netresearchgate.netresearcher.life Some studies suggest that SA does not induce alkannin/shikonin biosynthesis, while others indicate it might act as a negative regulator. nih.govresearchgate.netresearchgate.netresearcher.lifedntb.gov.ua The interplay between JA and SA signaling pathways is crucial in regulating plant defense responses and specialized metabolism, which can indirectly influence alkannin accumulation. researchgate.netfrontiersin.org Bacterial inoculation has been shown to induce the expression of genes involved in jasmonate and ethylene (B1197577) biosynthesis and signaling, suggesting a role for these phytohormones in microbe-mediated alkannin/shikonin biosynthesis. researchgate.netfrontiersin.org

Influence of Microbial Interactions on Plant Alkannin Biosynthesis

Interactions between plants and microorganisms, such as endophytic bacteria and arbuscular mycorrhizal fungi (AMF), can influence the production of plant secondary metabolites, including alkannin/shikonin. researchgate.netsemanticscholar.orgnih.govfrontiersin.orgresearchgate.net

Endophytic bacteria residing within plant tissues can impact alkannin/shikonin production. Certain endophytic strains isolated from Alkanna tinctoria roots have been shown to significantly increase the accumulation of alkannin/shikonin derivatives in hairy root cultures. researchgate.net The mechanisms underlying this influence may involve the bacteria's ability to produce cell-wall degrading enzymes or other secondary metabolites that interact with plant signaling pathways, potentially inducing a plant defense response that includes the synthesis of antimicrobial compounds like alkannin/shikonin. frontiersin.orgresearchgate.net Some bacterial strains have even demonstrated the ability to metabolize alkannin/shikonin, utilizing them as a carbon source. ugent.be

Arbuscular mycorrhizal fungi can also modulate the production of alkannin/shikonin. Studies have shown that inoculation with specific AMF strains can lead to a significantly higher concentration of alkannin/shikonin and their derivatives in plant roots. nih.gov This suggests that symbiotic relationships with AMF can influence the metabolic pathways leading to the synthesis of these naphthoquinones. frontiersin.orgnih.gov

Here is a table summarizing some key enzymes involved in Alkannin/Shikonin biosynthesis:

EnzymeAbbreviationCatalyzed ReactionPathway ContributionPubChem CID (where available for the enzyme/related protein)
para-hydroxybenzoate:geranyltransferasePGTPHB + GPP → 3-geranyl-para-hydroxybenzoic acidAlkannin/Shikonin Specific-
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRHMG-CoA → MevalonateMevalonate Pathway-
Phenylalanine ammonia-lyasePALPhenylalanine → Cinnamic acidPhenylpropanoid Pathway-
4-Coumarate ligase4CL4-Coumarate → 4-Coumaroyl-CoAPhenylpropanoid Pathway-
Geranylhydroquinone 3''-hydroxylaseGHQHHydroxylation of the isoprenoid side chain of GeranylhydroquinoneAlkannin/Shikonin Specific-
Deoxyshikonin hydroxylaseDSHDeoxyshikonin → Shikonin/AlkanninAlkannin/Shikonin Specific-
Shikonin O-acyltransferaseLeSAT1Acylation of ShikoninAlkannin/Shikonin Derivative-
Alkannin O-acyltransferaseLeAAT1Acylation of AlkanninAlkannin/Shikonin Derivative-

Endophytic Bacteria and Alkannin Production Enhancement

Endophytic bacteria, which reside within plant tissues, can influence plant growth and secondary metabolite production. asm.orgfrontiersin.org Research has explored the potential role of endophytic bacteria in enhancing alkannin production in Alkanna tinctoria. asm.orgfrontiersin.org Studies have isolated various endophytic bacteria from the roots of A. tinctoria, including genera such as Pseudomonas, Xanthomonas, Variovorax, Bacillus, Inquilinus, Pantoea, and Stenotrophomonas. frontiersin.orgnih.gov

Some studies suggest a positive correlation between certain root-associated bacterial and fungal taxa and higher levels of alkannins. asm.org Specifically, bacterial genera like Allorhizobium-Neorhizobium-Pararhizobium-Rhizobium and Labrys, as well as fungal species from the genus Penicillium, have been found to be positively correlated with increased alkannin content. asm.org

While some endophytic bacteria can enhance alkannin production, others may interact with these compounds differently. For instance, a Pseudomonas sp. strain (R-72008) isolated from A. tinctoria roots, known to be resistant to alkannin and shikonin, has been shown to metabolize these compounds. nih.govugent.befrontiersin.org This strain was capable of using alkannin and shikonin as a sole carbon source, leading to a decrease in monomeric forms and a correlated increase in oligomers in the culture medium. nih.govugent.be This highlights the complex interactions that can occur between endophytic microorganisms and plant secondary metabolites.

Biotechnological Approaches for Alkannin Production

Due to the limitations of relying solely on wild-harvested plants for alkannin production, biotechnological approaches have been extensively investigated. aua.grresearchgate.net These methods offer potential for sustainable, controlled, and efficient production of alkannin and its derivatives. aua.grthieme-connect.comdntb.gov.ua

Plant Cell and Organ Culture Systems for Enhanced Metabolite Accumulation

Plant cell and organ culture systems provide controlled environments for the in vitro production of secondary metabolites like alkannin. aua.grthieme-connect.comdntb.gov.uarecentscientific.combanglajol.info Callus cultures, initiated from plant explants, have been used for alkannin production. aua.grbanglajol.infonih.govcapes.gov.br Early research demonstrated successful production of shikonin and its derivatives from Lithospermum erythrorhizon callus cultures. aua.gr Pigment production in callus cultures can be influenced by the culture medium composition, including the type and concentration of plant growth regulators like auxins (e.g., IAA, 2,4-D) and cytokinins (e.g., kinetin, BAP). aua.grbanglajol.inforesearchgate.net Light conditions are also critical, with darkness generally favoring naphthoquinone pigment formation, consistent with their accumulation in plant roots. aua.grrecentscientific.com

Suspension cultures, derived from friable callus, offer advantages for scaling up production due to their growth in liquid medium. researchgate.netnih.gov Studies have shown that Alkanna tinctoria suspension cultures can produce alkannin pigments. nih.govnih.govbanglajol.info Elicitation, the application of stress factors to induce secondary metabolite production, is a common strategy in cell cultures. nih.govdntb.gov.uad-nb.infonih.gov Methyl jasmonate has been shown to significantly increase alkannin pigment content in A. tinctoria suspension cultures. nih.govnih.gov Other elicitors, such as polysaccharides (pectin, polygalacturonic acid, galactan) and even abiotic factors like heavy metal salts (e.g., AlCl₃), have been explored for their effects on secondary metabolite production in plant cell cultures. nih.govnih.govd-nb.infonih.gov

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are another valuable system for producing root-derived compounds like alkannin. recentscientific.comfrontiersin.orggoogle.comnih.gov Hairy roots exhibit rapid growth, genetic stability, and can produce secondary metabolites at levels comparable to or even higher than wild roots. frontiersin.orggoogle.com They can be cultured on hormone-free media, simplifying the process. frontiersin.org Hairy root cultures of Arnebia hispidissima have been investigated for alkannin production, with studies focusing on optimizing media composition and exploring the influence of factors like acid hydrolyzed casein and sucrose (B13894) on alkannin content. recentscientific.comgoogle.comresearchgate.net Biotization of hairy roots with beneficial microorganisms, such as Azotobacter chroococcum, has also been explored as a strategy to enhance alkannin production. researchgate.net

While plant cell and organ cultures have shown promise, achieving commercially viable production levels can be challenging. frontiersin.orgjournalssystem.com Factors such as strain selection, optimization of culture conditions, and the application of elicitors are crucial for improving yields. dntb.gov.uanih.govjournalssystem.com

Data on Alkannin Production in Different Culture Systems:

Culture SystemPlant SpeciesElicitor/TreatmentKey FindingSource(s)
Callus CultureLithospermum erythrorhizonTransfer to IAA medium (dark)Stimulated pigment production. aua.gr
Cell Suspension CultureAlkanna tinctoriaMethyl JasmonateMarked increase in alkannin pigment content. nih.govnih.gov
Cell Suspension CultureEchium italicumTwo-liquid-phase system (liquid paraffin)Efficiently induced pigment production. researchgate.net
Hairy Root CultureArnebia hispidissimaHalf strength MS + 1.0 mg/L IBA (dark)Profuse rooting and increased pigmentation. recentscientific.com
Hairy Root CultureArnebia hispidissimaAzotobacter chroococcum biotizationSignificantly enhanced alkannin and shikonin derivative yield. researchgate.net
Callus/Suspension CultureArnebia euchroma-Isolation of various alkannin derivatives. thieme-connect.com

Strategies for Bioreactor-Based Alkannin Production

Scaling up alkannin production from laboratory-scale cultures to commercial levels often involves the use of bioreactors. aua.grgoogle.comjournalssystem.com Bioreactors provide a controlled environment for large-scale cultivation of plant cells or hairy roots, allowing for optimization of parameters such as aeration, agitation, temperature, and nutrient supply. nih.gov

The successful commercial production of shikonin from Lithospermum erythrorhizon cell suspension cultures by Mitsui Petrochemical Company was a pioneering example of using plant tissue culture in bioreactors for secondary metabolite production. aua.gr This process achieved high yields of shikonin, demonstrating the feasibility of bioreactor technology for producing naphthoquinone pigments. aua.gr

Strategies for optimizing bioreactor-based alkannin production include:

Medium Optimization: Developing specialized liquid media that support high cell density and induce significant alkannin biosynthesis. nih.govgoogle.com

Elicitation: Applying elicitors, such as methyl jasmonate, in a controlled manner within the bioreactor to boost alkannin accumulation. nih.govnih.gov Elicitation in bioreactors has been demonstrated for other metabolites as a prelude to large-scale production. nih.gov

Two-Phase Systems: Utilizing two-liquid-phase systems, where an organic phase is included in the culture medium to extract lipophilic compounds like alkannin as they are produced, reducing feedback inhibition and potential toxicity to the cells. nih.govresearchgate.net

Hairy Root Cultivation: Culturing hairy roots in bioreactors, which can be particularly suitable for producing root-specific metabolites. google.comnih.gov Bioreactors provide a stable and sustainable platform for the large-scale production of compounds from hairy roots. google.com

Process Control: Monitoring and controlling key parameters within the bioreactor, such as pH, dissolved oxygen, and nutrient levels, to maintain optimal conditions for cell growth and alkannin production. nih.gov

While bioreactor technology holds significant potential for large-scale alkannin production, challenges remain in optimizing these systems for consistent high yields and product quality. journalssystem.com Further research is needed to fully understand the physiological and biochemical responses of alkannin-producing cultures in bioreactor environments.

Synthetic Chemistry and Derivatization of Alkannin

Challenges and Advances in the Total Synthesis of Alkannin (B1664780)

The total synthesis of alkannin and its enantiomer, shikonin (B1681659), has presented significant challenges to synthetic chemists due to the complexity of their naphthazarin core and the presence of a chiral hydroxylated side chain. researchgate.netaua.graua.gr Despite their seemingly simple structures, devising efficient synthetic routes has been elusive for many years. researchgate.netaua.gr Early synthetic approaches often started from naphthazarin, leading to lengthy and less versatile schemes with difficulties in deprotection and purification of the final products. aua.gr The high chemical reactivity of the naphthazarin moiety, being susceptible to polymerization under acidic, basic, thermal, or light conditions and prone to oxidation, adds to the complexity of synthesis and handling. aua.gr

Significant advances have been made, however, leading to more efficient and stereoselective synthetic routes. aua.grmdpi.com Pioneering work laid the foundation for recent progress. aua.gr More recent methodologies have focused on shorter, more convergent approaches. aua.gr For instance, a new synthetic method towards a key intermediate in the total synthesis of alkannin and shikonin has been developed, avoiding the use of difficult-to-obtain or toxic reagents. researchgate.netresearchgate.net This method involves the synthesis of a key intermediate, 4-methyl-1-(naphtho[1,8-de:4,5-d'e']bis( Current time information in Bangalore, IN.wikidata.orgdioxine)-4-yl)pent-3-en-1-one, through the reaction of 1,8:4,5-bis(methylenedioxy)naphthalene-2-carboxylic acid N-methoxy-N-methylamide with prenyllithium. researchgate.netresearchgate.net Another notable achievement is a multigram asymmetric synthesis of alkannin and shikonin, utilizing a Hauser-type annulation and a Corey's oxazaborolidine mediated asymmetric reduction to establish the correct stereochemistry with high enantiomeric excess. aua.gr This approach allows for the preparation of chemically and enantiomerically pure alkannin on a larger scale. aua.gr

Synthetic Methodologies for Alkannin and its Analogues

Various synthetic methodologies have been explored for the construction of the alkannin framework and its analogues. Approaches often involve the synthesis of the naphthazarin core and subsequent attachment and modification of the isohexenyl side chain with control over the stereochemistry at the hydroxyl-bearing carbon.

One strategy involves the use of commercially available 2,3-dichloronaphthazarin as a starting material. mdpi.com This approach includes protecting the hydroxyl group, brominating the naphthazarin ring, and then introducing the side chain. mdpi.com

Another synthetic method has focused on using 1,4,5,8-tetramethoxynaphthaldehyde as a key starting material for the synthesis of racemic shikonin (and thus relevant to alkannin synthesis). mdpi.com This involves nucleophilic addition reactions and subsequent oxidation and demethylation steps. mdpi.com

Asymmetric synthesis is crucial for obtaining pure enantiomers like alkannin. Methods employing chiral auxiliaries or asymmetric catalytic reactions have been investigated to control the stereochemistry of the hydroxyl group on the side chain. aua.graua.gr For example, asymmetric allylboration has been used to introduce the chiral center with reasonable enantiomeric excess. aua.graua.gr

New synthetic methods continue to be developed to improve the efficiency, yield, and stereoselectivity of alkannin synthesis, often focusing on key intermediates. researchgate.netresearchgate.net

Chemical Derivatization Strategies for Novel Alkannin Compounds

Chemical derivatization of alkannin is a significant area of research aimed at modifying its properties, such as solubility, stability, and biological activity, and exploring novel compounds with potentially enhanced therapeutic profiles. The presence of hydroxyl groups on both the naphthazarin core and the side chain, as well as the reactive quinone system, provides multiple sites for chemical modification.

Synthesis of Alkannin Esters and Other Functionalized Derivatives

Esterification of the hydroxyl groups is a common derivatization strategy for alkannin. Naturally occurring alkannin esters, such as acetylalkannin (B1244408), isovalerylalkannin, and β,β-dimethylacrylalkannin, are found in plants and are often the most abundant derivatives. cdutcm.edu.cnscivisionpub.comnih.gov These esters can also be synthesized chemically. google.com

Beyond esters, other functionalized derivatives have been synthesized by reacting alkannin or its derivatives with various nucleophiles, such as amines and thiols. nih.gov These reactions can occur in the presence or absence of a reducing agent, leading to a range of novel compounds. nih.gov For example, derivatives with hydroxyl methylation and carbonyl oximation on the naphthazarin core have been synthesized. google.com

The synthesis of these derivatives allows for the investigation of structure-activity relationships and the potential development of compounds with improved or altered biological activities compared to the parent compound. nih.gov

Table 1: Examples of Alkannin Derivatives

Derivative NameProposed Chemical Modification(s)PubChem CID
AcetylalkanninAcetylation of hydroxyl group(s)-
IsovalerylalkanninIsovaleroyl esterification of hydroxyl group(s)-
β,β-Dimethylacrylalkanninβ,β-Dimethylacryloyl esterification of hydroxyl group(s)442720
Alkannin beta-hydroxyisovalerateβ-hydroxyisovalerate esterification of hydroxyl group(s)-
Alkannin acetate (B1210297)Acetate esterification of hydroxyl group(s)-

Note: PubChem CIDs for some derivatives may not be readily available or might be listed under different names.

Exploration of Oligomeric Alkannin Forms through Chemical Synthesis

Oligomeric forms of alkannin and shikonin can be formed during biosynthesis, tissue culture production, alkaline hydrolysis of esters, and thermal treatment. capes.gov.br These oligomers co-exist with the monomeric forms and their isolation and structural determination are important. capes.gov.brnih.gov

Chemical synthesis can also be employed to explore and synthesize these oligomeric structures. The polymerization of alkannin and shikonin in alkaline media is proposed to occur via coupling between semiquinone forms and phenoxyl radicals. frontiersin.org This coupling can lead to dimer formation, potentially through the reaction of a side chain hydroxyl group of one monomer with a carbon on the aromatic ring of another. capes.gov.brfrontiersin.org This type of coupling can allow for further oligomerization. capes.gov.br

While research has identified dimeric and larger oligomeric species, their controlled synthesis through purely chemical routes for detailed study is an ongoing area of investigation. capes.gov.brnih.gov

Investigations into the Chemical Reactivity of Alkannin

The chemical reactivity of alkannin is largely dictated by its naphthoquinone structure and the presence of hydroxyl groups and the alkene in the side chain. The naphthazarin core is known to be highly reactive and sensitive to various conditions, including acids, bases, heat, and light, which can lead to polymerization and degradation. aua.gr

Alkannin can participate in reactions characteristic of quinones, such as redox reactions. It can react with reactive oxygen species (ROS), exhibiting antioxidative activity. nih.gov Studies have shown that alkannin can scavenge superoxide (B77818) anion radicals, leading to the formation of semiquinone radicals. frontiersin.orgnih.gov These semiquinone radicals can either act as antimicrobials directly or react further with oxygen. frontiersin.org

The naphthoquinone structure also allows for electrophilic reactions. frontiersin.org Polymerization, particularly in alkaline conditions, is believed to involve coupling between semiquinone forms and phenoxyl radicals, where carbons on the naphthoquinone ring can act as electrophiles reacting with the side chain hydroxyl group of another molecule. frontiersin.org

The hydroxyl group on the side chain and the phenolic hydroxyl groups on the naphthazarin ring can undergo reactions like esterification, as discussed in Section 3.3.1. The alkene in the side chain is also a potential site for reactions such as hydrogenation or epoxidation.

Understanding the chemical reactivity of alkannin is crucial for developing stable formulations, designing synthetic routes, and interpreting its biological activities, which are often linked to its interactions with biological molecules through various chemical mechanisms. nih.govnih.gov

Pharmacological Investigations and Mechanistic Elucidation of Alkannin

Anticancer Research on Alkannin (B1664780)

Alkannin, a naturally occurring naphthoquinone, has been the subject of extensive research for its potential as an anticancer agent. nih.gov Scientific investigations have demonstrated its ability to impede the progression of various cancers by influencing fundamental cellular processes. nih.gov

Impact on Cellular Proliferation and Viability in Neoplastic Cell Lines

Alkannin has demonstrated significant inhibitory effects on the proliferation and viability of a wide range of cancer cells in a manner that is dependent on both dose and duration. nih.gov In esophageal squamous cell carcinoma (ESCC) cell lines, KYSE150 and Eca109, alkannin markedly reduced cell viability. nih.gov Similarly, it has shown potent cytotoxic effects against ovarian cancer cells, while notably not exhibiting cytotoxicity toward normal ovarian cells. nih.gov

The anti-proliferative activity of alkannin extends to other cancer types as well. Studies have documented its efficacy in suppressing the growth of C6 glioma cells, breast cancer cells (MDA-MB-231), and tongue squamous carcinoma cells (CAL-27). researchgate.nete-century.us Research on pancreatic cancer cells (PANC-1) also revealed that alkannin could counteract their growth by inhibiting proliferation. researchgate.net This broad-spectrum antitumor effect highlights alkannin's potential as a versatile anticancer compound. nih.gov

Below is a summary of Alkannin's inhibitory concentrations (IC50) on various cancer cell lines as reported in a study on ESCC.

Table 1: IC50 Values of Alkannin on Esophageal Squamous Carcinoma Cell Lines Data sourced from a study on KYSE150 and Eca109 cells. nih.gov

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
KYSE1504.5793.2042.449
Eca1093.83.5892.615

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism behind alkannin's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov In esophageal squamous cell carcinoma (ESCC) cells, treatment with alkannin leads to a concentration-dependent increase in apoptosis. nih.gov This is accompanied by molecular changes characteristic of apoptosis, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Further research has shown that alkannin can trigger both cytotoxic autophagy and apoptosis in many types of cancer cells. nih.gov This process is often mediated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of stress-related signaling pathways like the JNK pathway. nih.gov The induction of apoptosis by alkannin has also been observed in ovarian cancer cells and is considered a crucial part of its tumor-suppressing function. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

Alkannin exerts its anti-proliferative effects by disrupting the normal cell cycle of cancer cells, a process essential for their uncontrolled growth. nih.gov A significant finding is alkannin's ability to cause cell cycle arrest at the G2/M phase in esophageal squamous cell carcinoma (ESCC) cells. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and dividing. The mechanism behind this G2/M arrest involves the downregulation of key regulatory proteins, Cyclin B1 and CDK1. nih.govresearchgate.net Furthermore, alkannin treatment has been shown to increase the expression of the p21 protein, a cyclin-dependent kinase inhibitor, which contributes to halting the cell cycle. nih.gov

In other cancer types, such as glioma cells, alkannin has been found to block the cell cycle in the G1 phase, which is associated with the downregulation of cyclin A1, cyclin A2, and cyclin D1. e-century.usnih.gov This demonstrates that alkannin can modulate the cell cycle at different checkpoints depending on the cellular context.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer to distant organs is a primary cause of mortality. Alkannin has shown considerable potential in inhibiting the migration and invasion of cancer cells, which are critical steps in the metastatic cascade. nih.govnih.gov In esophageal squamous cell carcinoma (ESCC), alkannin effectively suppresses both cell migration and invasion. nih.govtandfonline.com

Similar inhibitory effects have been documented in various other cancers. Studies show that alkannin can prevent the migration and invasion of ovarian cancer cells, in part by blocking the epithelial-mesenchymal transition (EMT). nih.gov It also suppresses the growth, migration, and invasion of oral squamous carcinoma cells. nih.govtaylorandfrancis.com In glioma cells, alkannin inhibits invasion by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. e-century.usnih.gov

Identification and Validation of Molecular Targets and Signaling Pathways (e.g., GSK3β, IQGAP/mTOR, MicroRNA-9/RECK Axis)

The anticancer effects of alkannin are rooted in its ability to modulate specific molecular targets and signaling pathways within cancer cells.

GSK3β in Esophageal Squamous Cell Carcinoma (ESCC): A primary target of alkannin in ESCC is Glycogen Synthase Kinase 3β (GSK3β). nih.govtandfonline.com Alkannin inhibits ESCC progression by targeting GSK3β, which in turn induces G2/M-phase cell cycle arrest and apoptosis. nih.govtandfonline.com Suppressing the expression of GSK3β is a key mechanism through which alkannin exerts its anti-tumor effects in this cancer type. nih.gov

IQGAP/mTOR in Glioma: In C6 glioma cells, alkannin has been found to inhibit growth and invasion by targeting the IQGAP/mTOR signaling pathway. e-century.usnih.gov It down-regulates the expression of IQGAP and inhibits the phosphorylation of mTOR, a central regulator of cell growth and proliferation. e-century.usnih.gov

MicroRNA-9/RECK Axis in Oral Squamous Carcinoma: Alkannin has been shown to restrain the growth, migration, and invasion of oral squamous carcinoma cells by regulating the microRNA-9/RECK axis. taylorandfrancis.com

Other Pathways: Alkannin is also known to induce apoptosis and cytotoxic autophagy by promoting the generation of reactive oxygen species (ROS) and activating the JNK pathway. nih.gov In ovarian cancer, alkannin's effects are mediated by downregulating miR-4461 expression. nih.gov

Comparative Anticancer Mechanisms of Alkannin vs. Shikonin (B1681659)

Alkannin and Shikonin are enantiomers—mirror-image isomers—and while they often exhibit similar biological activities, their underlying mechanisms can differ. nih.govacs.org Both compounds are recognized as potent anticancer agents. nih.gov

In the context of esophageal squamous cell carcinoma (ESCC), a notable difference in their mechanisms has been identified. Research indicates that while alkannin targets GSK3β to induce G2/M phase arrest and inhibit migration and invasion, its enantiomer shikonin acts through different pathways. nih.gov Shikonin has been reported to inhibit aerobic glycolysis by targeting PKM2 and to regulate the proliferation and migration of esophageal cancer cells through the phosphorylation of STAT3. nih.gov This suggests that despite their structural similarity, alkannin and shikonin can have distinct molecular targets and exert their anticancer effects through different mechanisms. nih.gov

Preclinical Efficacy Studies in In Vivo Cancer Models (e.g., Xenograft Models)

Alkannin has demonstrated notable antitumor properties in preclinical studies utilizing in vivo cancer models, particularly xenograft models. These studies, which involve the transplantation of human tumor cells into immunodeficient mice, provide a critical platform for evaluating the therapeutic potential of novel compounds in a living system that mimics human cancer. nih.govyoutube.com

In a significant study investigating cutaneous squamous cell carcinoma (CSCC), alkannin was shown to effectively reduce tumor growth in a mouse xenograft model. nih.gov For this research, A431 human CSCC cells were subcutaneously injected into BALB/c nude mice. Following tumor establishment, the mice were treated with alkannin. The results indicated a significant curbing of CSCC advancement, which was attributed to the induction of apoptosis (programmed cell death) and the modulation of the tumor microenvironment. nih.gov Specifically, alkannin was found to facilitate the polarization of tumor-associated macrophages towards an M1 phenotype, which is associated with anti-tumor activity, by upregulating the expression of Phosphatase and Tensin Homolog (PTEN), a known tumor suppressor. nih.gov

The table below summarizes the findings from the in vivo xenograft study on cutaneous squamous cell carcinoma.

Cancer ModelCell LineAnimal ModelKey Findings
Cutaneous Squamous Cell CarcinomaA431BALB/c Nude MiceReduced tumor growth
Induced apoptosis of cancer cells
Promoted M1 macrophage polarization
Upregulated PTEN expression

While research on other cancer types is emerging, the in vivo efficacy of alkannin itself is still under investigation in various models. For instance, while in vitro studies have shown that alkannin can inhibit cell proliferation and induce apoptosis in ovarian cancer cells, in vivo verification in animal models is a noted next step for this research. nih.gov Furthermore, studies on derivatives of alkannin have shown promise. In a Lewis mouse lung cancer xenograft model, a novel alkannin derivative demonstrated significant inhibition of tumor growth, highlighting the potential of the core alkannin structure in cancer therapy. nih.gov

Anti-inflammatory Research on Alkannin

Alkannin has been the subject of extensive research for its potent anti-inflammatory properties. These investigations have delved into its molecular mechanisms, revealing its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory molecules.

Modulation of Inflammatory Signaling Cascades (e.g., MAPK, NF-κB)

A primary mechanism through which alkannin exerts its anti-inflammatory effects is by modulating critical inflammatory signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for inducing an inflammatory response, alkannin has been shown to significantly attenuate inflammation by inhibiting both NF-κB and MAPK signaling. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov Alkannin was found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.gov

Simultaneously, alkannin demonstrated a marked ability to decrease the phosphorylation levels of key components of the MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). nih.gov The MAPK pathway plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. By suppressing the activation of these kinases, alkannin effectively dampens the inflammatory response.

Effects on Pro-inflammatory Mediators and Cytokine Expression

Consistent with its modulation of the NF-κB and MAPK signaling pathways, alkannin has been shown to significantly reduce the expression and production of various pro-inflammatory mediators and cytokines.

In LPS-stimulated macrophages, treatment with alkannin led to a dose-dependent decrease in the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Furthermore, alkannin was also effective in reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important enzymes that produce inflammatory mediators. nih.gov

The table below summarizes the effects of alkannin on pro-inflammatory mediators and cytokines.

Cell ModelStimulantKey Findings
RAW264.7 MacrophagesLipopolysaccharide (LPS)Decreased expression of TNF-α
Decreased expression of IL-1β
Decreased expression of IL-6
Decreased expression of iNOS
Decreased expression of COX-2

These findings underscore the comprehensive anti-inflammatory action of alkannin, targeting both the upstream signaling pathways and the downstream inflammatory molecules.

Antimicrobial Activity Research on Alkannin

Alkannin and its derivatives have long been recognized for their antimicrobial properties. Research in this area has focused on elucidating their mechanisms of action and defining their spectrum of activity against various pathogenic microorganisms.

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Metabolic Inhibition)

The antimicrobial action of alkannin is multifaceted, with evidence pointing towards several mechanisms that contribute to its ability to inhibit or kill microorganisms. One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of alkannin allows it to interact with the lipid bilayer of the cell membrane, leading to a loss of integrity and subsequent leakage of cellular contents, ultimately resulting in cell death. nih.gov

Another significant mechanism is the generation of reactive oxygen species (ROS). The naphthoquinone structure of alkannin can undergo redox cycling, leading to the formation of semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. frontiersin.org

Spectrum of Activity Against Bacterial and Fungal Strains (e.g., Gram-Positive vs. Gram-Negative)

Alkannin exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both bacterial and fungal strains. However, its effectiveness can vary between different types of microorganisms.

Generally, alkannin and its derivatives have shown potent activity against Gram-positive bacteria. nih.gov This is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of antimicrobial compounds. nih.gov

Despite this, studies have reported the activity of alkannin against certain Gram-negative bacteria as well. frontiersin.org For instance, aqueous extracts of Alkanna tinctoria roots, which contain alkannin, have demonstrated inhibitory activity against multidrug-resistant strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii. frontiersin.org

In addition to its antibacterial properties, alkannin has also shown activity against fungal pathogens. Notably, it has been found to be effective against Candida albicans, a common cause of fungal infections in humans.

The table below provides a summary of the antimicrobial spectrum of alkannin.

Microorganism TypeExamples of Susceptible Strains
Gram-Positive BacteriaStaphylococcus aureus
Gram-Negative BacteriaPseudomonas aeruginosa frontiersin.org
Klebsiella pneumoniae frontiersin.org
Escherichia coli frontiersin.org
Acinetobacter baumannii frontiersin.org
FungiCandida albicans

Wound Healing and Tissue Regeneration Research on Alkannin

Alkannin and its derivatives have been the subject of extensive research regarding their wound healing and tissue regeneration properties. These natural compounds, belonging to the naphthoquinone class, have demonstrated significant potential in accelerating and improving the complex process of wound repair.

Scientific investigations have delved into the molecular pathways through which alkannin exerts its regenerative effects. One of the key mechanisms identified is the modulation of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. A study on β-acetoxyisovaleryl alkannin (AAN-II), a derivative of alkannin, revealed its capacity to facilitate the healing of pressure-induced venous skin ulcers by enhancing the activation of the TGF-β1-Smad3 signaling pathway in fibroblast cells. nih.gov This activation is crucial for the transition from the inflammatory to the proliferative phase of wound healing. The research indicated that AAN-II treatment leads to an increase in the protein levels of TGF-β and phosphorylated Smad3, key components of this signaling cascade. nih.gov The TGF-β pathway is integral to various cellular processes in wound repair, including inflammation, chemotaxis, and the deposition of the extracellular matrix. nih.gov

Another significant molecular mechanism is the induction of Heat Shock Protein 70 (HSP70). Alkannin has been identified as an inducer of HSP70. researchgate.net Research has shown that alkannin can protect human keratinocytes from UVB-induced apoptosis by upregulating HSP70 expression. researchgate.netresearchgate.net Pre-treatment with alkannin led to a notable inhibition of UVB-induced apoptosis and the cleavage of caspase-3, a key executioner of apoptosis. researchgate.netresearchgate.net This protective effect was reversed by an HSP70 inhibitor, confirming the protein's role in the observed anti-apoptotic action of alkannin. researchgate.netresearchgate.net The induction of HSP70 is a critical cellular stress response that helps in maintaining protein structure and function, thereby contributing to tissue protection and repair. nih.gov

Table 1: Investigated Molecular Mechanisms of Alkannin in Wound Healing

Molecular Target Alkannin Derivative Key Findings Reference
TGF-β/Smad3 Signaling β-acetoxyisovaleryl alkannin (AAN-II) Enhances activation of the TGF-β1-Smad3 pathway, promoting fibroblast proliferation and secretion of proangiogenic factors. nih.gov
HSP70 Induction Alkannin, AN-IV Suppresses UVB-induced apoptosis in human keratinocytes through the induction of HSP70. nih.govresearchgate.net

The regenerative effects of alkannin are also attributed to its ability to promote key cellular processes essential for wound closure. Research has demonstrated that alkannin derivatives can stimulate cell proliferation, migration, and angiogenesis.

One of the active compounds, β,β-dimethylacryl alkannin (AAN-I), has been reported to contribute to the re-epithelialization of wounds by promoting cell proliferation and migration. nih.gov Furthermore, β-acetoxyisovaleryl alkannin (AAN-II) has been shown to significantly increase the number of fibroblasts, which are critical for depositing and remodeling extracellular matrix components and for wound contraction. nih.gov

In addition to stimulating fibroblasts, alkannin and its related compound, shikonin, have been found to promote angiogenesis, the formation of new blood vessels from pre-existing ones. nih.gov This process is vital for supplying nutrients and oxygen to the healing tissue. Studies have shown that an ointment based on alkannin/shikonin promotes angiogenesis, alongside collagen production and epithelialization in acute, non-contaminated wounds. nih.gov The proangiogenic effects of AAN-II are also linked to its ability to stimulate fibroblasts to secrete proangiogenic factors. nih.gov

Antioxidant Activity Research on Alkannin

Alkannin's therapeutic potential is further underscored by its significant antioxidant properties. The ability to counteract oxidative stress is a key component of its beneficial effects in various biological contexts, including wound healing and anti-inflammatory actions.

Alkannin and its derivatives have demonstrated potent radical scavenging activity. nih.gov Studies have shown that both monomeric and oligomeric forms of alkannin and its chiral twin, shikonin, exhibit extremely high activity in scavenging free radicals, such as those measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govcapes.gov.br The naphthoquinone moiety appears to be essential for this activity. nih.gov Theoretical studies suggest that the dihydroxy functionality in the alkannin structure enhances radical stability through hydrogen bond formation and favors hydrogen atom abstraction, a key mechanism in radical scavenging. researchgate.netscientific.net

The introduction of electron-donating groups to the molecule can further increase its antioxidant activity. researchgate.netscientific.net Interestingly, esterification of the side chain hydroxyl group does not seem to negatively affect the radical scavenging capability. nih.gov This potent free radical scavenging ability is believed to contribute significantly to the anti-inflammatory and wound healing properties of alkannin. nih.gov

Table 2: Radical Scavenging Activity of Alkannin and Related Compounds

Compound/Extract Assay/Method Key Findings Reference
Alkannin/Shikonin (monomeric & oligomeric) DPPH radical scavenging Exhibited extremely high radical scavenging activity. nih.gov
Alkanna tinctoria root extracts DPPH radical scavenging Showed very good antiradical activity. nih.gov
Alkannin/Shikonin In vitro lipid peroxidation Significantly inhibited lipid peroxidation in rat hepatic microsomal membranes. nih.gov
Alkannin/Shikonin Hydroxyl radical scavenging Competed effectively with DMSO for free hydroxyl radicals. nih.gov

By scavenging free radicals, alkannin plays a crucial role in mitigating oxidative stress in biological systems. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. dergipark.org.tr Alkannin's intervention in free radical processes is considered a primary contributor to its claimed and proven therapeutic actions. nih.gov

In a more complex role, research has also explored the pro-oxidative potential of alkannin in a targeted manner. One study found that sublethal doses of alkannin induced an elevation of ROS and subsequent oxidative DNA damage specifically in colorectal cancer cells, but not in normal colon epithelial cells. nih.gov This selective induction of oxidative pressure in cancer cells, which are often more vulnerable to such insults, highlights a sophisticated mechanism of action. This finding suggests that alkannin can exploit the intrinsic oxidative stress in cancer cells to achieve a therapeutic effect. nih.gov

Other Therapeutic Potential Investigations of Alkannin

Beyond wound healing and antioxidant activity, research has uncovered a broad spectrum of other potential therapeutic applications for alkannin and its derivatives. These compounds have been investigated for their efficacy against a variety of diseases.

The anticancer properties of alkannin are among the most extensively studied. nih.gov It has been shown to inhibit the growth, migration, and invasion of oral squamous carcinoma cells and has demonstrated anti-proliferative effects in colorectal cancer cells. taylorandfrancis.com Furthermore, alkannin has been found to suppress cell metastasis in prostate cancer by inhibiting the expression of matrix metalloproteinases. taylorandfrancis.com A recent study highlighted its potential in treating cutaneous squamous cell carcinoma by inducing apoptosis and modulating the polarization of tumor-associated macrophages.

In the realm of metabolic diseases, alkannin is being investigated for its antidiabetic potential. A 2024 study explored its role in targeting Protein-Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR), two enzymes implicated in type 2 diabetes and its complications. acs.org The results showed that alkannin could inhibit both enzymes and increase the insulin (B600854) sensitivity of cells, suggesting its potential for managing diabetes. acs.org

Additionally, alkannin and its derivatives are known for their anti-inflammatory , antimicrobial , and antiviral activities. nih.govnih.govfrontiersin.org The anti-inflammatory effects are partly attributed to their radical scavenging properties. nih.gov These multifaceted biological activities make alkannin a promising candidate for the development of new therapeutic agents for a wide range of conditions, including peptic ulcers, atherosclerosis, and ischemic heart diseases. nih.gov

Anti-Leishmanial Activity

The anti-leishmanial properties of alkannin are primarily inferred from studies on extracts of plants from the Boraginaceae family, such as Alkanna tinctoria and Alkanna frigida, which are known to contain alkannin as a major constituent.

In vitro studies have demonstrated the inhibitory and lethal effects of Alkanna tinctoria extracts on both the promastigote and amastigote forms of Leishmania major, the causative agent of cutaneous leishmaniasis. tums.ac.irtums.ac.ir Research has shown that these extracts can inhibit the growth of L. major promastigotes. tums.ac.ir Furthermore, when applied to infected macrophages in culture, the extracts reduced the mean number of amastigotes per macrophage, indicating an effect on the intracellular form of the parasite. tums.ac.ir One study identified an Inhibitory Concentration (IC50) of 200µg/ml for the A. tincturia extract against promastigote growth. tums.ac.ir

Similarly, extracts from Alkanna frigida have shown potent activity against the proliferation of L. major promastigotes. nih.gov Notably, ethyl acetate (B1210297) and ethanol (B145695) extracts of A. frigida were found to be the most effective, with IC50 values of 106 µg/ml and 86 µg/ml, respectively. nih.gov These findings suggest that plant extracts rich in compounds like alkannin are promising sources for the development of new treatments for cutaneous leishmaniasis. tums.ac.irnih.gov

Antithrombotic Effects

Research into the direct antithrombotic effects of alkannin is limited. However, studies on its enantiomer, shikonin, and related derivatives provide insights into the potential mechanisms. It is often that the antithrombotic activities of alkannin and shikonin are investigated together. nih.gov

Neuroprotective Properties

The neuroprotective potential of alkannin has been explored, often in conjunction with its enantiomer, shikonin, due to their shared antioxidant properties. The primary mechanism underlying their neuroprotective effects is believed to be their ability to counteract oxidative stress. researchgate.net

Alkannin and shikonin function as free radical scavengers, donating electrons to reactive oxygen species to render them more stable. researchgate.net This action reduces lipid peroxidation, a key process in cellular damage. nih.gov Furthermore, these compounds have been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). researchgate.net By inhibiting the NADPH oxidase enzyme in neutrophils, they also decrease the release of neutrophil-derived reactive oxygen species. researchgate.net Through these antioxidant activities, shikonin/alkannin has been shown to reduce ischemia-reperfusion injury, a common cause of neuronal damage. researchgate.net While direct studies on alkannin are not as prevalent, the established antioxidant mechanisms of the enantiomeric pair suggest a strong potential for neuroprotective activity.

Antidiabetic Activity

The antidiabetic properties of alkannin have been investigated through both in vivo and in silico studies, revealing promising results.

In a study using streptozocin-induced diabetic mice, treatment with alkannin led to a significant decrease in blood glucose levels to 138 ± 1.45 mg/dL. researchgate.net Beyond glycemic control, alkannin treatment also resulted in a reduction in the body weight of the diabetic mice. researchgate.net The study also highlighted improvements in liver and kidney function, as evidenced by a drop in alkaline phosphatase levels to 57.26 ± 3.05 U/L. researchgate.net

Further mechanistic studies have explored alkannin's potential by targeting key enzymes involved in diabetes and its complications. In vitro evaluations have demonstrated that alkannin exhibits potent, dose-dependent inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR). nih.gov The IC50 values for alkannin's inhibition of PTP1B and AR were determined to be 19.47 μM and 22.77 μM, respectively. nih.gov Molecular docking studies have further elucidated the interaction between alkannin and these enzymes, showing a strong binding affinity. For instance, the docking score of alkannin with aldose reductase was -8.1 kcal/mol, indicating a stable interaction. nih.gov

In Vivo Antidiabetic Effects of Alkannin

ParameterAlkannin-Treated GroupReference
Blood Glucose Level138 ± 1.45 mg/dL researchgate.net
Body Weight27.9 ± 0.54 g researchgate.net
Alkaline Phosphatase57.26 ± 3.05 U/L researchgate.net

In Vitro Inhibitory Activity of Alkannin

Enzyme TargetIC50 ValueReference
Protein-Tyrosine Phosphatase 1B (PTP1B)19.47 μM nih.gov
Aldose Reductase (AR)22.77 μM nih.gov

Structure Activity Relationship Sar Studies of Alkannin and Its Derivatives

Elucidation of Structural Determinants for Pharmacological Efficacy

The core structure of Alkannin (B1664780) is an isohexenylnaphthazarin. Research indicates that the naphthoquinone moiety is essential for many of the biological activities attributed to Alkannin and its derivatives. For instance, the naphthoquinone structure is reported to be crucial for antioxidant activity. researchgate.netcapes.gov.br Specifically, the presence of dihydroxy substitutions at the C-5 and C-8 positions of the aromatic ring is highlighted as biologically important. researchgate.net

Beyond the central naphthoquinone core, the side chain attached to this moiety significantly influences the pharmacological profile. A key structural determinant for radical scavenging properties is the hydroxyl group located at the C-1' position of the isohexenyl side chain. Studies have shown that this hydroxyl group positively impacts radical scavenging activity, likely by facilitating hydrogen atom donation from this carbon atom. researchgate.netcapes.gov.br Consequently, Alkannin and Shikonin (B1681659), which possess this hydroxyl group, have been found to be more potent radical scavengers than deoxyshikonin (B1670263), which lacks this feature. researchgate.netcapes.gov.br

Impact of Side Chain Modifications on Biological Activities

Modifications to the side chain of Alkannin and Shikonin derivatives have a profound impact on their biological activities. Esterification of the hydroxyl group at the C-1' position is a common modification that critically affects the activity of the resulting compounds. researchgate.netcapes.gov.br For example, ester derivatives such as acetylshikonin, isovalerylshikonin, and β,β-dimethylacryl-shikonin exhibit altered radical scavenging properties compared to the parent compounds. researchgate.netcapes.gov.br While Alkannin and Shikonin were found to be more potent radical scavengers than their acetyl, isovaleryl, and β,β-dimethylacryl esters in some studies, other research suggests that the activity can vary depending on the specific ester group and the biological assay used. researchgate.netcapes.gov.br

Stereochemical Influences on Alkannin Bioactivity

Alkannin and Shikonin are enantiomers, representing a significant aspect of their SAR. Despite having the same chemical formula and connectivity, their distinct three-dimensional structures lead to differences in their interactions with chiral biological molecules, consequently affecting their biological efficacy. ontosight.aismolecule.com While they share many similar pharmacological properties, studies have indicated that the stereochemistry can result in distinct effects on biological systems. smolecule.comnih.gov

Differences in toxicity between the enantiomers have been observed, although these differences may not always be significant depending on the concentration and duration of exposure. researchgate.net The stereochemistry, as indicated by the (1S) designation in some derivatives, is considered crucial for biological activity as it can significantly influence interactions with chiral biological targets like enzymes and receptors. ontosight.ai Research exploring the role of Alkannin, the (S)-enantiomer, in targeting enzymes like protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR) in diabetes highlights the importance of its specific stereochemical configuration for its pharmacological profile. nih.gov

Computational and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking and density functional theory (DFT) calculations, have become invaluable tools in elucidating the SAR of Alkannin and its derivatives. These approaches allow researchers to investigate the structural and electronic properties of these compounds and predict their interactions with biological targets at an atomic level. nih.govresearchgate.netacs.orgnih.govmdpi.comchemmethod.compensoft.netresearchgate.net

Molecular docking simulations are widely used to predict the binding affinity and orientation of Alkannin derivatives within the active sites of target proteins. acs.orgnih.govmdpi.comchemmethod.compensoft.netresearchgate.net This helps in understanding how different structural modifications affect the binding interactions, such as hydrogen bonding and hydrophobic contacts, which are crucial for biological activity. researchgate.net For instance, molecular docking has been employed to study the interaction of Alkannin with enzymes like PTP1B and AR, providing insights into its potential antidiabetic mechanisms. nih.govacs.org

DFT calculations can provide detailed information about the electronic structure, bond dissociation enthalpies, and ionization potentials of Alkannin and its derivatives. researchgate.net These parameters are important for rationalizing biological activities, particularly antioxidant properties, as they relate to the ability of the compounds to scavenge free radicals. researchgate.net Computational approaches, including molecular dynamics simulations, are also used to assess the stability of protein-ligand complexes predicted by docking studies, further validating the potential interactions. acs.orgnih.govmdpi.comchemmethod.com

Development and Characterization of Alkannin Derivatives and Conjugates

Isolation and Structural Characterization of Natural Alkannin (B1664780) Derivatives

Natural alkannin derivatives are primarily isolated from the roots of Boraginaceae species. researchgate.netnih.govresearchgate.net These compounds are biosynthesized as secondary metabolites in the root tissues. frontiersin.orgthieme-connect.comresearchgate.netnih.gov Plants such as Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma are well-known sources. researchgate.netnih.govthieme-connect.comresearchgate.netresearchgate.netaua.gr The isolation process often involves extraction using various solvents, with nonpolar solvents sometimes preferred to minimize the formation of polymeric forms. mdpi.com

A variety of chromatographic techniques are employed for the isolation and purification of alkannin derivatives from complex plant extracts. High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative isolation and purification of alkannin and its esters from Alkanna tinctoria root extracts, often yielding higher purity compared to traditional column chromatography methods using silica (B1680970) gel and Sephadex LH-20. thieme-connect.comresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) coupled with photodiode array detection (DAD) and mass spectrometry (MS) is crucial for the identification and structural characterization of isolated compounds, especially for detecting and determining oligomeric derivatives that DAD alone might miss. thieme-connect.comresearchgate.netresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, is essential for elucidating the detailed structures of isolated alkannin derivatives, including novel compounds. nih.govnih.gov

Studies have reported the isolation of numerous alkannin derivatives from natural sources. For instance, Alkanna tinctoria has yielded compounds such as alkannin, acetylalkannin (B1244408), angelylalkannin, 5-methoxyangenylalkannin, dimethylacryl alkannin, arnebifuranone, alkanfuranol, and alkandiol, with some of these being novel structures. nih.gov The structural diversity of natural alkannin derivatives contributes to their varied biological activities.

Synthesis and Biological Evaluation of Semi-Synthetic and Synthetic Alkannin Analogues

To expand the chemical space and potentially improve the pharmacological profiles of alkannin, researchers have pursued the synthesis and biological evaluation of semi-synthetic and synthetic analogues. This approach allows for targeted modifications of the alkannin structure to investigate structure-activity relationships (SAR) and enhance specific therapeutic properties. capes.gov.brthieme-connect.comsemanticscholar.orgresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net

Semi-synthetic derivatives are typically prepared by modifying naturally isolated alkannin or its derivatives. Synthetic analogues involve the de novo synthesis of compounds inspired by the alkannin structure. The design of these analogues often focuses on altering the naphthoquinone core or the isohexenyl side chain. researchgate.netnih.gov

Biological evaluation of these synthesized compounds is a critical step to assess their potency and selectivity for various targets. Studies have investigated the anticancer, antimicrobial, antioxidant, and antileishmanial activities of synthetic and semi-synthetic alkannin analogues. researchgate.netnih.govresearchgate.netnih.govmdpi.comcapes.gov.brthieme-connect.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net For example, modifications to the side chain hydroxyl group or the introduction of different functional groups on the naphthoquinone ring have been explored to understand their impact on radical scavenging activity and antileishmanial effects. capes.gov.brthieme-connect.comresearchgate.net

Data from biological evaluations can be presented in tables to compare the activities of different analogues.

Example Data Table (Illustrative - Data points are examples based on search results but specific comparative data for a range of derivatives needs to be extracted from specific studies):

CompoundStructure ModificationBiological Activity (e.g., IC50 µM against a specific cancer cell line)Reference
AlkanninNatural compound0.42 - 0.64 µM (against various breast cancer cell lines) semanticscholar.org semanticscholar.org
AngelylalkanninEster derivativeStrong antiproliferative effects (against colorectal cancer cells) nih.gov
5-MethoxyangenylalkanninNovel derivative with methoxy (B1213986) groupMost potent antiproliferative and apoptotic activities nih.gov nih.gov
Dimeric A/S mixtureOligomeric form1.1 µM (against Leishmania major amastigotes) thieme-connect.com thieme-connect.com
Dimethylated diacetyl derivativeSynthetic analogue with modified core and side chainTumor-inhibiting effects in vivo (similar to paclitaxel) researchgate.netnih.gov researchgate.netnih.gov

Investigation of Oligomeric and Polymeric Forms of Alkannin for Enhanced Bioactivity

Beyond monomeric alkannin and its simple ester derivatives, research has explored the formation and biological activity of oligomeric and polymeric forms. Oligomeric alkannin/shikonin (B1681659) species can form during the biosynthesis in plants, during tissue culture production, alkaline hydrolysis of esters, and thermal treatment. frontiersin.orgnih.govresearchgate.net The discovery of oligomeric alkannin/shikonin has opened new avenues in the chemistry of naphthoquinones. thieme-connect.com

Structural determination of these oligomeric forms has been undertaken using techniques like NMR spectroscopy. A dimeric alkannin/shikonin compound isolated from commercial samples was characterized, revealing a coupling between the side chain of one naphthoquinone unit and the aromatic ring of another, which allows for further oligomerization. nih.gov

The formation of polymeric isohexenylnaphthazarins, alkannin, and shikonin can be minimized by using nonpolar solvents during extraction. mdpi.com Optimizing extraction conditions, such as with olive oil, has aimed to control polymerization to potentially improve the biological activity of final pharmaceutical products. researchgate.net

Design and Formulation of Alkannin-Based Drug Delivery Systems (e.g., Microcapsules, Liposomes, Nanofibers)

Despite their potent biological activities, alkannin and its derivatives face challenges related to their lipophilicity, stability, and potential for non-specific cytotoxicity. researchgate.netnih.govbenthamscience.com To overcome these limitations and enhance their therapeutic application, various advanced drug delivery systems have been designed and formulated. thieme-connect.comresearchgate.netbenthamscience.comthieme-connect.comresearchgate.net

Lipid-based nanocarriers, such as liposomes and nanostructured lipid carriers (NLCs), have been investigated for the dermal and transdermal delivery of alkannin and its ester derivatives. researchgate.net These systems can improve the entrapment efficiency and control the release of the active compounds. Studies have shown successful entrapment of alkannin/shikonin (A/S) in liposomes and NLCs, with formulations exhibiting satisfactory in vitro release profiles. researchgate.net Furthermore, A/S mixture loaded nanocarriers have shown the ability to enhance the viability of human dermal fibroblasts, induce antioxidant responses, positively impact cell longevity, and promote extracellular matrix organization, suggesting their potential for dermal applications in cosmetic and pharmaceutical products. researchgate.net

Microcapsules have also been explored as a delivery system for alkannin. Preparation and release studies of alkannin-containing microcapsules have been conducted to evaluate their potential for controlled release. benthamscience.comresearchgate.net

Electrospun nanofibers represent another promising platform for alkannin delivery, particularly for wound healing and skin tissue engineering applications. Novel electrospun fiber mats loaded with A/S derivatives, using biocompatible polymers like poly[(R)-3-hydroxybutyric acid] (PHB), have been investigated. researchgate.net Embedding A/S derivatives into such nanofibers could provide an advantageous drug delivery system. researchgate.net

The development of these drug delivery systems aims to improve the bioavailability, target specificity, and stability of alkannin and its derivatives, thereby maximizing their therapeutic potential while minimizing undesirable effects.

Example Data Table (Illustrative - Specific data on particle size, entrapment efficiency, etc., would be extracted from relevant studies):

Delivery System TypeEncapsulated CompoundMean Particle SizeEntrapment Efficiency (%)In vitro Release ProfileBiological Effect (in delivery system)Reference
LiposomesA/S oily extract106 nmUp to 72%Controlled by diffusionEnhanced human dermal fibroblast viability, induced antioxidant response researchgate.net researchgate.net
NanofibersA/S derivativesNot specified in abstractNot specified in abstractNot specified in abstractPotential for skin tissue engineering researchgate.net researchgate.net
MicrocapsulesAlkanninNot specified in abstractNot specified in abstractStudiedPotential for controlled release benthamscience.comresearchgate.net benthamscience.comresearchgate.net

Advanced Analytical Methodologies for Alkannin Research

Chromatographic Techniques for Separation and Quantification of Alkannin (B1664780) and Derivatives

Chromatographic methods are essential for separating alkannin and its derivatives from other compounds present in a sample and for determining their concentrations. Given the structural similarities among many alkannin derivatives, high-resolution separation techniques are particularly important.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of alkannin and its derivatives. HPLC, often coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), provides high sensitivity and selectivity. Various studies have employed HPLC for the analysis of monomeric and oligomeric alkannin/shikonin (B1681659) derivatives in root extracts and commercial samples. thieme-connect.comnih.gov For instance, an HPLC-DAD-MS method was developed to simultaneously detect and determine monomeric and oligomeric alkannins/shikonins. thieme-connect.comnih.gov This method allowed for the identification of monomeric alkannin/shikonin at a specific retention time with a characteristic molecular ion. thieme-connect.com

An example of HPLC application includes the analysis of alkannin derivatives in Alkanna species root extracts using HPLC/PDA/MS, which helped identify main hydroxynaphthoquinones such as beta,beta-dimethylacrylalkannin, isovalerylalkannin + alpha-methyl-n-butylalkannin, and acetylalkannin (B1244408). nih.govresearchgate.net

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry is a simpler and cost-effective method used for the qualitative and quantitative determination of alkannin and its derivatives. TLC densitometry allows for the separation of compounds on a stationary phase coated on a plate, followed by quantification based on the intensity of colored spots using a densitometer. This method has been applied for the quantitative determination of specific alkannin derivatives, such as alpha-methyl-n-butyl alkannin and alkannin acetate (B1210297), in plant root extracts. nih.govathmsi.orgnih.gov The spots corresponding to these compounds are identified by their Rf values, and their quantities are determined by measuring the spot areas, which show a linear relationship with concentration. nih.gov

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size. This technique is particularly useful for the analysis of polymeric or oligomeric alkannin derivatives, which may be present in plant extracts or commercial samples alongside the monomeric forms. thieme-connect.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov SEC has been used to detect oligomeric alkannin/shikonin derivatives and to study parameters affecting their oligomerization/polymerization. researchgate.net Isolation of oligomeric fractions, including dimeric alkannin/shikonin compounds, has been achieved using SEC, facilitating further structural characterization by techniques like NMR spectroscopy. nih.govresearchgate.net SEC helps in evaluating the purity and degree of polymerization of alkannin samples. researchgate.net

Spectroscopic and Spectrometric Characterization of Alkannin

Spectroscopic and spectrometric techniques are vital for the structural elucidation and identification of alkannin and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and mass of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for determining the complete structure of alkannin and its derivatives. By analyzing the chemical shifts, splitting patterns, and coupling constants in 1H NMR and 13C NMR spectra, researchers can deduce the arrangement of atoms and functional groups within the molecule. researchgate.netnih.govathmsi.orgnih.govakjournals.comderpharmachemica.comghrnet.orguoc.gr

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about the connectivity between atoms, which is essential for confirming structural assignments and elucidating the structures of novel or complex alkannin derivatives, including oligomers. researchgate.netnih.govuoc.gr For example, 1D and 2D NMR spectroscopy was used to determine the structure of a dimeric alkannin/shikonin compound isolated by size exclusion chromatography. nih.gov NMR data, including 1H and 13C NMR spectra, have been reported for various alkannin derivatives, aiding in their identification and structural confirmation. sepax-tech.com.cnnih.govathmsi.orgnih.govderpharmachemica.comghrnet.orgcapes.gov.br

Mass Spectrometry (MS, FAB-MS, MALDI-MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of alkannin and its derivatives, which is invaluable for identification and structural analysis. Various ionization techniques are coupled with mass analyzers for the analysis of these compounds. researchgate.netresearchgate.netnih.govathmsi.orgnih.govakjournals.comderpharmachemica.comghrnet.orguoc.gr

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization methods coupled with HPLC (HPLC-MS) for the analysis of alkannin derivatives. thieme-connect.comnih.govnih.govresearchgate.netakjournals.com These techniques are suitable for analyzing relatively polar and semi-polar compounds like alkannins and can provide molecular weight information and fragmentation data for structural confirmation. thieme-connect.comnih.govnih.govresearchgate.netakjournals.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another ionization technique that has been applied to alkannin research. researchgate.netresearchgate.netnih.gov FAB-MS is considered a "soft" ionization method, often producing protonated or deprotonated molecules with less fragmentation compared to electron ionization (EI-MS), which can be beneficial for analyzing relatively labile compounds. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing larger molecules and mixtures, although it can also be applied to smaller organic molecules. researchgate.netresearchgate.netnih.govwikipedia.org While less commonly cited specifically for monomeric alkannin compared to ESI or APCI in the provided context, MALDI-MS has been mentioned as a technique used in the analysis of alkannins and shikonins. researchgate.netresearchgate.net MALDI-TOF MS, which couples MALDI with a Time-of-Flight mass analyzer, offers a large mass range and high sensitivity. frontiersin.orgwikipedia.org

Mass spectrometry provides crucial data, such as molecular ions and characteristic fragment ions, which, when combined with chromatographic separation and NMR data, enable definitive identification and structural elucidation of alkannin and its various derivatives. thieme-connect.comnih.govnih.govresearchgate.netnih.govathmsi.orgnih.govakjournals.comderpharmachemica.comghrnet.org For example, EI-MS data for alkannin acetate showed a molecular ion peak and fragments confirming the presence of the acetic group and the isohexyl side chain. nih.gov

Ultraviolet-Visible (UV/Vis) and Infrared (IR/FTIR) Spectroscopy

UV/Vis spectroscopy is a widely used technique for the detection and study of alkannin and its derivatives due to their characteristic chromophores, which are the naphthoquinone structures responsible for their intense red color. researchgate.netmdpi.comresearchgate.net UV/Vis spectra provide insights into the electronic transitions within the molecule and can be used for qualitative identification and quantitative analysis. mdpi.comchalcogen.ro Studies have shown that alkannin exhibits specific absorption peaks in the UV/Vis range. researchgate.net For instance, characteristic peaks for alkannin and shikonin derivatives are typically observed in the 520–580 nm range, which is associated with their red color. frontiersin.orgnih.gov Changes in pH can affect the color and spectral properties of these pigments; they are red in acidic conditions and blue in alkaline conditions. frontiersin.org Spectrophotometric measurements can indicate a reduction in the characteristic peak at 520–580 nm and the appearance of a new peak, for example, around 410 nm, which has been observed in studies involving bacterial interactions with alkannin/shikonin derivatives, potentially indicating transformations or the formation of oligomers. frontiersin.orgnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for identifying the functional groups present in alkannin and its derivatives. researchgate.netdntb.gov.ua FTIR spectroscopy provides a spectrum that reflects the vibrational modes of the chemical bonds within the molecule, offering a unique fingerprint for identification and structural analysis. mdpi.com Analysis of FTIR spectra can reveal the presence of key functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups, which are part of the naphthoquinone structure and the side chain of alkannin. mdpi.comlibretexts.org For example, a peak around 3332.75 cm⁻¹ in the ATR-FTIR spectrum of alkanet extract is indicative of O-H stretching vibrations. mdpi.com While the IR spectrum of simple alkanes is relatively uninformative, the presence of functional groups in alkannin leads to characteristic absorption bands that aid in its identification and characterization. libretexts.org FTIR can be used in conjunction with chemometric methods for the analysis and identification of complex samples containing alkannin. mdpi.com

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the stereochemistry of chiral molecules like alkannin. researchgate.netaua.gr Alkannin and shikonin are enantiomers, meaning they are non-superimposable mirror images of each other. researchgate.netresearchgate.net CD spectroscopy can differentiate between these enantiomers and is used to determine their presence and ratio in samples. aua.grnih.gov Research utilizing CD spectra has been instrumental in re-characterizing the chirality of commercial alkannin and shikonin samples, as misnaming by providers has occurred. nih.gov CD studies have also been applied to investigate the interaction of alkannin with other biological molecules. For instance, CD spectral analysis has been used to demonstrate that alkannin can inhibit the formation of β-sheet structures, which is relevant in the context of amyloid β aggregation. nih.govresearchgate.netx-mol.com This indicates the utility of CD in understanding the conformational changes induced by alkannin in biological systems. Studies on the CD and electronic absorption spectra of derivatives of shikonin and alkannin isolated from plants like Onosma confertum have also been reported. nih.gov

Electrochemical and Other Advanced Analytical Techniques

Electrochemical methods, such as polarography and voltammetry, have been utilized for the qualitative and quantitative determination of alkannin and its derivatives. researchgate.netaua.gr These techniques are based on measuring the current that flows through an electrochemical cell as a function of applied potential, providing information about the redox behavior of the analyte. metrohm.com

Polarography and Voltammetry

Polarography, historically utilizing a dropping mercury electrode, and voltammetry, employing stationary electrodes, are used to study the redox chemistry of quinones, including naphthoquinones like alkannin. metrohm.comcharge-transfer.pl These methods can provide insights into the reduction and oxidation processes that alkannin undergoes, which are relevant to its stability and biological activity. charge-transfer.pl Differential pulse voltammetry is another related technique that has been applied for the determination of alkannin and its derivatives. researchgate.netaua.gr Electrochemical studies of quinones often involve varying parameters such as pH and the type of supporting electrolyte to understand their influence on the redox behavior. charge-transfer.pl While specific detailed research findings on the polarographic or voltammetric analysis of alkannin alone were not extensively detailed in the search results beyond their mention as applied techniques, these methods are generally valuable for characterizing the electrochemical properties of reducible or oxidizable compounds like naphthoquinones. charge-transfer.placs.org

Photoacoustic Techniques for Transdermal Absorption Studies

Development and Validation of Robust Analytical Methods for Quality Control

The development and validation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of products containing alkannin, particularly in pharmaceutical and cosmetic applications. researchgate.netparticle.dk Robustness, accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range are key parameters evaluated during method validation. particle.dkeuropa.eu

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are widely used for the analysis and quality control of alkannin and its derivatives. researchgate.netaua.grnih.govnih.gov HPLC coupled with various detectors, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), allows for the separation, identification, and quantification of individual alkannins and their related compounds, including monomeric and oligomeric forms. researchgate.netfrontiersin.orgnih.govthieme-connect.com For example, HPLC-DAD-MS methods have been established to identify monomeric hydroxynaphthoquinones of the alkannin series and other metabolites in plant extracts and pharmaceutical preparations. nih.gov These methods can be applied for the identification of alkannin derivatives and other metabolites from plant cell cultures and to determine active ingredients in pharmaceutical preparations containing A/S derivatives. nih.gov

Validation of these analytical methods ensures that they are suitable for their intended purpose, providing reliable and consistent results for quality control. particle.dkeuropa.eu This is essential for monitoring the content of active ingredients, detecting impurities, and assessing the stability of alkannin during processing and storage, as alkannin and its derivatives are susceptible to degradation reactions like polymerization, which can affect their activity and properties. researchgate.netingentaconnect.com The validation process typically involves developing a protocol, defining the scope and parameters, designing experiments, qualifying materials, conducting experiments, developing Standard Operating Procedures (SOPs), establishing criteria for revalidation, and documenting results. particle.dk Orthogonal analytical methods, such as HPLC-DAD and UPLC-QTOF, can be implemented to monitor impurities as part of quality control. benchchem.com

An example of quantitative analysis using HPLC-DAD revealed that the content of alkannin and shikonin varied among different Alkanna species and even within the same species from different regions. nih.gov This highlights the importance of validated methods for consistent quality control of plant-derived alkannin.

Example Data Table (Illustrative - based on search findings regarding HPLC analysis):

While specific comprehensive data tables detailing analytical results for all techniques were not available across the search results, the following table illustrates the type of data that might be generated from HPLC analysis for quality control, based on findings about identifying and quantifying alkannin derivatives. nih.govnih.govthieme-connect.com

Compound NameRetention Time (min)Molecular Ion (m/z)Detection MethodSample Source (Illustrative)
Alkannin~12.7288HPLC-DAD-MSPlant Extract
β,β-dimethylacrylalkannin--HPLC-PDA-MSAlkanna Root Extract
Isovalerylalkannin + α-methyl-n-butylalkannin--HPLC-PDA-MSAlkanna Root Extract
Acetylalkannin--HPLC-PDA-MSAlkanna Root Extract
A/S Dimers~20.3, ~20.6558HPLC-DAD-MSCommercial Sample
A/S Dimers~17.8, ~18.0, ~18.1574HPLC-DAD-MSCommercial Sample
A/S Trimers~24.9–25.4828HPLC-DAD-MSCommercial Sample

Note: Retention times and specific m/z values can vary depending on the specific HPLC column, mobile phase, and MS conditions used.

Detailed Research Findings (Synthesized from search results):

UV/Vis spectroscopy is routinely used to detect alkannin and its derivatives, monitoring characteristic absorption peaks in the visible range (520-580 nm). frontiersin.orgnih.gov Changes in these spectra can indicate degradation or transformation. frontiersin.org

FTIR spectroscopy provides structural information through the identification of functional groups like O-H and C=O vibrations, aiding in the characterization of alkannin and its derivatives. mdpi.comlibretexts.org

Circular Dichroism is essential for distinguishing between the enantiomers alkannin (S) and shikonin (R) and determining their ratio in various samples, including plant extracts and commercial products. aua.grnih.gov CD has also been used to study the effect of alkannin on protein conformation, such as the inhibition of β-sheet formation in amyloid β. nih.govresearchgate.netx-mol.com

Electrochemical techniques like polarography and voltammetry are applied to investigate the redox properties of alkannin, which are linked to its biological activities. researchgate.netaua.grcharge-transfer.pl

Photoacoustic techniques have been employed to study the transdermal absorption of alkannin, providing data relevant to its delivery through the skin for topical applications. researchgate.netaua.gr

HPLC-based methods, particularly HPLC-DAD and HPLC-MS, are fundamental for the separation, identification, and quantification of individual alkannin derivatives and their oligomers in complex matrices, which is crucial for quality control and research. researchgate.netfrontiersin.orgnih.govthieme-connect.com Validation of these methods ensures their reliability for quantitative analysis and impurity profiling. particle.dknih.gov

Translational Research, Challenges, and Future Perspectives in Alkannin Studies

Advancing Alkannin (B1664780) as a Therapeutic Agent

Advancing alkannin towards therapeutic use requires a deeper understanding of its mechanisms of action and strategies to enhance its efficacy and safety.

Overcoming Non-Specific Cytotoxicity in Therapeutic Applications

One of the significant hurdles in developing alkannin as a therapeutic agent, particularly in cancer therapy, is its tendency for non-specific cytotoxicity. mdpi.com While alkannin and its derivatives demonstrate potent antitumor effects through various mechanisms, including the induction of apoptosis and autophagy, their cytotoxic impacts are not always specific to cancer cells. researchgate.netunil.ch This non-selectivity is partly attributed to the naphthazarin nucleus, which can contribute to the generation of reactive oxygen species (ROS) and bioreductive alkylation, affecting both cancerous and healthy cells. mdpi.comresearchgate.net

Research efforts are focused on modifying the structure of alkannin to improve its selectivity towards cancer cells and reduce toxicity to normal cells. mdpi.comresearchgate.netnih.gov This involves introducing different functional groups to the alkannin scaffold. mdpi.comnih.gov For instance, studies have explored modifying the hydroxyl group on the side chain with amino acids and oxygen-containing heterocycles to develop derivatives with higher selectivity. nih.gov The goal is to design analogs that selectively bind to targets in cancer cells while minimizing interactions that lead to non-specific toxicity. aua.gr

Enhancing Stability and Solubility for Pharmaceutical Formulations

Alkannin is a lipophilic compound, which results in poor aqueous solubility. patsnap.comresearchgate.net This limited solubility presents a major challenge for developing suitable pharmaceutical formulations and can affect its bioavailability and therapeutic efficacy. patsnap.comresearchgate.netaenova-group.com Furthermore, alkannin and its derivatives can be sensitive to factors like light and alkaline conditions, leading to degradation and polymerization, which reduces the amount of the active monomeric compounds. researchgate.netresearchgate.netbenthamscience.com

To address these issues, researchers are exploring various formulation strategies and drug delivery systems. researchgate.netresearchgate.netbenthamscience.com Nanotechnology-based approaches, such as incorporating alkannin into lipid-based nanocarriers, liposomes, microemulsions, and electrospun nanofibers, have shown promise in improving solubility and enhancing stability. patsnap.comresearchgate.netresearchgate.netbenthamscience.comresearchgate.netnih.govresearchgate.net These systems can encapsulate alkannin, protecting it from degradation and facilitating its dispersion and absorption. researchgate.netaenova-group.comresearchgate.net For example, microemulsion compositions containing alkannin have been developed to significantly improve its solubility. patsnap.com Pegylated liposomes have also been investigated as carriers for shikonin (B1681659) (the enantiomer of alkannin), demonstrating good physicochemical characteristics, high entrapment efficiency, satisfactory in vitro release profiles, and good physical stability. nih.gov

Data from studies on shikonin, which shares similar properties with alkannin, highlight the potential of these approaches. For instance, shikonin-loaded microsponges integrated into electrospun scaffolds showed improved stability and controlled release. researchgate.net In vitro dissolution studies of poly-hydroxybutyrate (PHB) scaffolds loaded with alkannin and shikonin derivatives revealed that a significant amount of the encapsulated drug was released over 72 hours. researchgate.net

Integration of Omics Technologies in Alkannin Research (e.g., Transcriptomics, Proteomics)

The integration of omics technologies, such as transcriptomics and proteomics, is crucial for gaining a comprehensive understanding of alkannin's biological effects and identifying its molecular targets. humanspecificresearch.orgmdpi.comscielo.org.mxnih.gov These high-throughput techniques allow for large-scale analysis of RNA transcripts (transcriptomics) and proteins (proteomics) within biological systems, providing insights into how alkannin influences gene expression and protein profiles. humanspecificresearch.orgmdpi.comscielo.org.mxfrontiersin.org

By applying transcriptomics, researchers can identify which genes are up- or down-regulated in cells or tissues upon exposure to alkannin. This can reveal pathways and networks involved in its therapeutic effects, such as its anticancer or anti-inflammatory activities. humanspecificresearch.orgmdpi.comscielo.org.mx Proteomics can complement these findings by identifying changes in protein abundance, modifications, and interactions, offering a more direct view of the functional consequences of alkannin treatment. humanspecificresearch.orgmdpi.comscielo.org.mxfrontiersin.org

Integrating data from transcriptomics and proteomics can provide a holistic view of alkannin's impact on cellular processes, helping to elucidate its complex mechanisms of action and identify potential biomarkers for its efficacy or toxicity. humanspecificresearch.orgmdpi.comscielo.org.mx This integrated approach, sometimes referred to as pan-omics, can uncover finer molecular regulatory networks and provide a theoretical basis for optimizing alkannin-based therapies. mdpi.com

Rational Drug Design and Development Based on Alkannin Scaffolds

The naphthoquinone scaffold of alkannin serves as a promising basis for the rational design and development of novel therapeutic agents. researchgate.netmdpi.com Rational drug design involves using computational and experimental approaches to design molecules with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity. isomorphiclabs.comnih.gov

By understanding the structure-activity relationships of alkannin and its derivatives, researchers can design new analogs with tailored properties. mdpi.comresearchgate.net This can involve modifying the existing scaffold or creating hybrid molecules that combine the alkannin structure with other pharmacologically active moieties. mdpi.com Computational tools, such as molecular docking and virtual screening, can be employed to predict the binding affinity of designed compounds to specific biological targets, aiding in the selection of promising candidates for synthesis and in vitro testing. mdpi.comisomorphiclabs.com

The goal of this approach is to develop alkannin-based drugs that retain the beneficial activities while overcoming limitations like non-specific cytotoxicity and poor pharmacokinetic properties. mdpi.comresearchgate.net This rational design process is crucial for translating the potential of the alkannin scaffold into clinically viable drugs.

Sustainable Sourcing and Production Strategies for Alkannin

The increasing interest in alkannin for various applications necessitates the development of sustainable sourcing and production strategies to ensure a reliable and environmentally responsible supply. cse-net.orgspecright.comingredients-experts.comgeneratedp.com Traditionally, alkannin is extracted from the roots of wild-growing plants, which can lead to overexploitation and endangerment of these species. researchgate.net

Sustainable sourcing involves implementing practices that minimize environmental impact, ensure fair labor practices, and maintain the long-term viability of the plant sources. cse-net.orgspecright.comingredients-experts.comgeneratedp.com This includes exploring cultivated sources, implementing responsible harvesting techniques, and potentially utilizing alternative production methods. cse-net.orgspecright.comresearchgate.net

Scale-Up of In Vitro Production Systems

To reduce reliance on wild harvesting and ensure a consistent supply of alkannin, significant research has focused on developing in vitro production systems, such as plant cell and organ cultures. researchgate.netresearchgate.netrecentscientific.comnih.govfrontiersin.org These systems offer the potential for controlled production of alkannin under optimized conditions, independent of environmental factors that affect field-grown plants. recentscientific.com

While laboratory-scale in vitro cultures have shown promise in producing alkannin, scaling up these systems for commercial production presents technical challenges. researchgate.netnih.govfrontiersin.org Factors such as optimizing culture media composition, selecting high-yielding cell lines, and designing efficient bioreactors are critical for achieving economically viable production levels. researchgate.netrecentscientific.comnih.govfrontiersin.org

Despite efforts, successful large-scale production of alkannin from cell cultures has been limited. researchgate.netnih.govfrontiersin.org However, research continues to explore different in vitro culture techniques, including cell suspension cultures and root cultures, and to investigate factors that influence alkannin biosynthesis, such as plant growth regulators and culture media. researchgate.netresearchgate.netrecentscientific.comnih.govfrontiersin.org The development of efficient and scalable in vitro production systems is a key future perspective for the sustainable supply of alkannin. researchgate.netrecentscientific.comnih.govfrontiersin.org

Bioengineering Approaches for Enhanced Biosynthesis

The demand for Alkannin and its derivatives in pharmaceutical and cosmetic applications has driven efforts to enhance their production beyond traditional extraction from wild or cultivated plants. Bioengineering approaches, including plant cell culture and metabolic engineering, offer promising avenues for increased and sustainable biosynthesis.

Plant cell and tissue culture systems have been explored to produce Alkannin and shikonin derivatives in a more controlled environment. These in vitro systems can potentially yield higher concentrations of the desired compounds compared to field-grown plants. For instance, studies have investigated the establishment of cell suspension cultures from Echium italicum and assayed them for the production of shikonin and alkannin derivatives. The use of a two-liquid-phase system with liquid paraffin (B1166041) efficiently induced pigment production in cultured cells researchgate.net. Optimization of culture conditions, such as shaking speed and inoculum density, is crucial for maximizing productivity in scaled-up processes researchgate.netamericanpharmaceuticalreview.com.

Metabolic engineering provides a powerful tool to enhance the biosynthesis of natural pigments like Alkannin in both native plant producers and heterologous hosts nih.gov. This involves understanding and manipulating the biosynthetic pathway of Alkannin. Alkannin and shikonin are synthesized from two key precursors: 4-hydroxybenzoate (B8730719) and geranyldiphosphate researchgate.net. Early tracer experiments have supported that phenylalanine (via cinnamic acid and 4-hydroxybenzoate) and mevalonic acid are precursors for the benzene (B151609) and quinone rings of Alkannin researchgate.net. Research has aimed to clarify the shikonin and alkannin biosynthetic route in Lithospermum erythrorhizon cell cultures using labeled intermediates nih.gov.

Efforts in metabolic engineering can involve upregulating genes in the Alkannin biosynthetic pathway, downregulating competing metabolic branches, and improving product secretion nih.gov. While significant progress has been made in understanding the genetic basis of various alkaloid biosynthetic pathways and cloning relevant genes, applying these techniques to Alkannin biosynthesis is an active area of research nih.gov. The introduction of complete biosynthetic pathways into microorganisms is also a promising strategy for the heterologous production of plant metabolites nih.gov.

Furthermore, the interaction between Alkanna tinctoria and its associated microorganisms, particularly endophytic bacteria, is being investigated for its potential to influence secondary metabolite production. Some endophytic bacteria isolated from A. tinctoria have shown the ability to directly induce Alkannin and shikonin production in hairy root cultures frontiersin.org.

Emerging Research Avenues for Alkannin and its Derivatives

Research into Alkannin and its derivatives continues to uncover new biological activities and explore novel applications, extending beyond their traditional uses as dyes and in wound healing.

One significant area of emerging research is the investigation of synergistic effects with other therapeutic agents. Studies have demonstrated that Alkannin can synergize with PARP inhibitors, such as olaparib, to induce cytotoxicity in cancer cells, particularly colorectal cancer cells nih.govfrontiersin.orgnih.gov. This synergy appears to result from Alkannin-induced oxidative DNA damage that is then poorly repaired due to PARP inhibition, leading to replication stress and DNA strand breaks nih.govfrontiersin.org. This combination has shown efficacy in reducing tumor xenograft growth in vivo nih.govfrontiersin.org. Acetyl alkannin has also demonstrated synergistic or additive effects when combined with commercial antibiotics against various human pathogens, including Pseudomonas aeruginosa derpharmachemica.comresearchgate.net.

The design and synthesis of novel Alkannin derivatives with improved pharmacological properties, such as enhanced cytotoxicity against cancer cells and reduced toxicity to normal cells, is another active research area researchgate.netresearchgate.net. Structural modifications of the naphthoquinone scaffold are being explored to prevent non-specific cytotoxicity while retaining or enhancing desired activities researchgate.netresearchgate.net. For example, novel core-scaffold-modified shikonin and alkannin derivatives have been synthesized and evaluated for their anticancer activity researchgate.net. Some dimethylated derivatives have shown higher selectivity than the parent compounds in vitro researchgate.net. Research is also focused on elucidating the mechanisms of action of these new derivatives researchgate.net.

Nanotechnology is playing an increasingly important role in developing advanced drug delivery systems for Alkannin and its derivatives mdpi.comnih.govresearchgate.netnih.gov. Incorporating these lipophilic compounds into nanocarriers like liposomes, dendrimers, hyperbranched polymers, and nanostructured lipid carriers can enhance their therapeutic efficacy, particularly for applications like dermal or transdermal delivery nih.govresearchgate.net. Chimeric advanced drug delivery nano systems (chi-aDDnSs) combining different biomaterials are being explored as potential drug carriers nih.gov. Electrospun polymeric scaffolds loaded with Alkannin and shikonin derivatives are also being investigated as novel tissue engineering scaffolds for wound dressings researchgate.net.

Emerging research is also exploring the potential of Alkannin in new therapeutic areas and against specific molecular targets. Studies have indicated that Alkannin may inhibit the expression of GSK3β, leading to G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma (ESCC) cells dovepress.com. This suggests a distinct mechanism of action compared to shikonin in ESCC dovepress.com. In silico docking studies have suggested that Alkannin may inhibit cancer progression by binding to the active site of Heat Shock Protein-90 (Hsp90), similar to the known Hsp90 inhibitor geldanamycin (B1684428) biomedres.us. Furthermore, research is investigating the effects of Alkannin and its derivatives on adipogenesis and lifespan in model organisms like Caenorhabditis elegans nih.gov.

Beyond biomedical applications, Alkannin is being explored for its potential in material science, such as its theoretical application as an efficient sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) due to its thermal and chemical stability, environmental friendliness, and low production costs chalcogen.ro.

Q & A

Q. What are the validated methods for isolating alkannin from plant sources, and how can purity be quantified?

Alkannin is typically isolated from Alkanna tinctoria roots via solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (e.g., HPLC or column chromatography). Purity can be assessed using UV-Vis spectroscopy (λmax ~520 nm) and HPLC with a C18 column, comparing retention times against commercial standards. Structural confirmation requires NMR (¹H and ¹³C) and mass spectrometry .

Q. What experimental protocols are recommended for assessing alkannin’s antioxidant activity in vitro?

Standard assays include:

  • DPPH/ABTS radical scavenging assays : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) after alkannin treatment.
  • FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.
  • Cell-based ROS detection : Use fluorescent probes (e.g., DCFH-DA) in keratinocytes or hepatocytes exposed to oxidative stressors (e.g., UVB or H₂O₂). Include positive controls like ascorbic acid .

Q. How does alkannin interact with pH-dependent systems, and how can this property be leveraged in experimental design?

Alkannin acts as a pH indicator (red at pH 6.1, purple at 8.8, blue at 10.0). This property is critical for studies involving cellular compartments with varying pH (e.g., lysosomes). For example, alkannin’s colorimetric response can be used to monitor lysosomal alkalization in cancer cells during apoptosis assays .

Advanced Research Questions

Q. How can contradictory data on alkannin’s pro-apoptotic vs. anti-apoptotic effects be resolved?

Context-dependent outcomes arise from differences in cell types, concentrations, and stress conditions. For example:

  • Pro-apoptotic : At high doses (>10 µM), alkannin inhibits PKM2 (IC₅₀ = 0.3–0.9 µM), reducing glycolysis and triggering caspase-3 activation in cancer cells .
  • Anti-apoptotic : At lower doses (1–5 µM), alkannin upregulates HSP70 in UVB-exposed keratinocytes, suppressing NF-κB nuclear translocation and pro-inflammatory cytokines (e.g., IL-6, IL-8) . Methodological recommendation: Use dose-response curves and transcriptomic profiling (RNA-seq) to identify threshold effects.

Q. What strategies optimize alkannin’s bioavailability in in vivo studies?

Alkannin’s poor water solubility limits bioavailability. Approaches include:

  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake.
  • Prodrug synthesis : Modify hydroxyl groups to improve pharmacokinetics.
  • Co-administration : Pair with permeation enhancers (e.g., cyclodextrins) .

Q. How can alkannin’s dual inhibition of PI3K/Akt/mTOR and Rho-kinase pathways be disentangled in mechanistic studies?

Use pathway-specific inhibitors (e.g., LY294002 for PI3K, Y-27632 for Rho-kinase) in combination with alkannin. Monitor downstream markers:

  • PI3K/Akt/mTOR : Phospho-Akt (Ser473), phospho-S6K (Thr389).
  • Rho-kinase : Phospho-MYPT1 (Thr696). Note: CRISPR/Cas9 knockout models (e.g., Akt1⁻/⁻ cells) can clarify pathway dominance .

Q. What analytical methods address alkannin’s instability under light and heat?

  • Storage : Keep solutions in amber vials at -20°C; avoid freeze-thaw cycles.
  • Stability assays : Use LC-MS to track degradation products (e.g., dimerization under UV light).
  • In situ stabilization : Add antioxidants (e.g., BHT) to cell culture media .

Data Interpretation & Reproducibility

Q. How should researchers handle variability in alkannin’s cytotoxicity across cell lines?

  • Standardize culture conditions : Use identical serum concentrations, passage numbers, and seeding densities.
  • Validate metabolic activity : Compare ATP levels (e.g., CellTiter-Glo) with viability assays (MTT).
  • Control for shikonin contamination : Co-elute samples with shikonin standards via HPLC, as structural analogs may co-purify .

Q. What statistical approaches are suitable for analyzing alkannin’s dose-dependent effects?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response in Prism).
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test).
  • Synergy analysis : Use CompuSyn for combination index (CI) calculations with chemotherapeutics .

Q. How can researchers ensure reproducibility in alkannin’s anti-inflammatory assays?

  • Blind scoring : Use automated image analysis (e.g., ImageJ) for NF-κB nuclear translocation (Figure 7C in ).
  • Cross-validate models : Compare results in HaCaT cells with 3D skin equivalents or murine models.
  • Deposit raw data : Share flow cytometry .fcs files and uncropped Western blot images in repositories like Figshare .

Ethical & Reporting Standards

  • Experimental replication : Follow ARRIVE guidelines for in vivo studies, detailing sample sizes and randomization.
  • Data transparency : Cite primary literature for compound synthesis and characterization; avoid over-reliance on vendor datasheets .
  • Conflict of interest : Disclose funding sources (e.g., grants supporting nanoformulation research) in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.